myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3)

説明

D-Myo-inositol-1,3,5-triphosphate ammonium salt is a significant compound, having immense importance as a crucial cellular messenger in signal transduction pathways . This product is substantially used in studying calcium signaling, cellular metabolism, and the regulation of cellular functions .

Synthesis Analysis

The synthesis of myo-inositol phosphates, such as myo-inositol 1,2,3-tris(dihydrogen phosphate) and myo-inositol 1,2,3,5-tetrakis(dihydrogen phosphate), has been achieved in several steps from myo-inositol .Molecular Structure Analysis

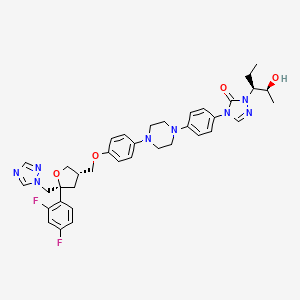

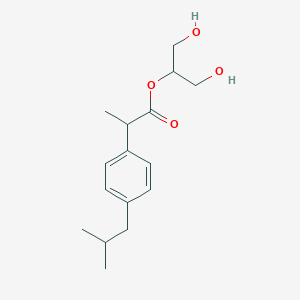

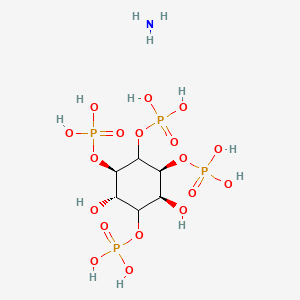

The molecular formula of myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3) is C6H18NO15P3 . The molecular weight is 437.13 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3) include a molecular weight of 437.13 g/mol, a hydrogen bond donor count of 10, a hydrogen bond acceptor count of 16, and a rotatable bond count of 6 . The exact mass is 436.98892986 g/mol, and the monoisotopic mass is also 436.98892986 g/mol .科学的研究の応用

Inhibition of Iron-Gall-Ink Corrosion

myo-Inositol phosphates, specifically myo-inositol 1,2,3-tris(dihydrogen phosphate) and myo-inositol 1,2,3,5-tetrakis(dihydrogen phosphate), have been synthesized and demonstrated to prevent iron-gall-ink decay in cellulose items at levels comparable to phytic acid dodecasodium salt. These compounds offer a chemical tool for conserving and protecting historical manuscripts and documents from iron-gall-ink induced corrosion, highlighting their application in the field of cultural heritage preservation (Šala et al., 2006).

Cellular Signaling and Biochemical Research

The synthesis and study of myo-inositol trisphosphates have been instrumental in understanding cellular signaling pathways. These compounds mimic naturally occurring inositol trisphosphates, such as myo-inositol 1,4,5-trisphosphate, which play a critical role as secondary messengers in transmembrane signaling. Research into the synthesis, n.m.r. spectroscopic properties, and biological activity of these synthetic analogues sheds light on their similarity to naturally isolated counterparts and their application in studying intracellular signal transduction mechanisms (Reese & Ward, 1987).

Complexation with Polyamines

The study of inositol-phosphates (IPs) complexation with polyamines reveals the stereochemical suitability of IPs for forming complexes with polyammonium salts in their biological environment. This research provides insights into the molecular interactions of spermine with inositol trisphosphates, indicating potential biological roles of these complexes in cellular functions. The findings contribute to our understanding of the electrostatic forces governing the stability of IP-polyamine complexes, which could influence cellular processes (Mernissi-Arifi et al., 1996).

Coordination Chemistry and Environmental Interactions

Research on myo-inositol phosphates, particularly myo-inositol hexakisphosphate (InsP6 or phytate), focuses on their coordinative interactions with cations. This work is crucial for understanding the role of InsP6 in cellular and environmental chemistry, including its strong association with simple inorganic and organic ammonium cations in solution and its implications for phosphorus storage in the plant kingdom. The coordination chemistry perspective enhances our knowledge of how these compounds interact with various cations, influencing biochemical pathways and environmental phosphorus cycling (Kremer et al., 2020).

作用機序

Target of Action

D-myo-inositol-1,3,5-triphosphate (ammonium salt) primarily targets intracellular calcium channels . These channels play a crucial role in the regulation of intracellular calcium levels, which are vital for various cellular functions .

Mode of Action

This compound interacts with its targets by binding to the calcium channels on the endoplasmic reticulum . This binding results in the opening of these channels, leading to an increase in intracellular calcium .

Biochemical Pathways

The compound is involved in the inositol phosphate (InsP) signaling pathway . It is produced in cells by the action of phospholipase C (PLC) on phosphatidylinositol-4,5-biphosphate . The increase in intracellular calcium, triggered by the compound, can affect various downstream cellular processes, including cell growth, metabolism, proliferation, and survival .

Pharmacokinetics

As a soluble compound , it is expected to have good bioavailability.

Result of Action

The primary result of the compound’s action is the mobilization of intracellular calcium . This can lead to various cellular responses, depending on the specific cell type and the downstream pathways that are activated.

生化学分析

Biochemical Properties

D-myo-inositol-1,3,5-triphosphate (ammonium salt) is a member of the inositol phosphate (InsP) molecular family that plays critical roles as small, soluble second messengers in the transmission of cellular signals . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It stimulates the discharge of calcium from the endoplasmic reticulum , which plays a crucial role in the regulation of various cellular functions.

Molecular Mechanism

D-myo-inositol-1,3,5-triphosphate (ammonium salt) exerts its effects at the molecular level through various mechanisms. It is involved in the opening of calcium channels on both the endoplasmic reticulum to release calcium from internal stores and on the plasma membrane to allow the influx of calcium from outside the cell .

Metabolic Pathways

D-myo-inositol-1,3,5-triphosphate (ammonium salt) is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

特性

IUPAC Name |

azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.H3N/c7-1-4(19-22(10,11)12)2(8)6(21-24(16,17)18)3(9)5(1)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYVEVMSZNJVQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NO15P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)

![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)

![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)